4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide

Catalog No.
S12129854
CAS No.
302910-18-5
M.F
C16H17N3O3
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-t...

CAS Number

302910-18-5

Product Name

4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(3-methylphenyl)butanediamide

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C16H17N3O3/c1-12-4-2-5-13(10-12)18-15(20)7-8-16(21)19-17-11-14-6-3-9-22-14/h2-6,9-11H,7-8H2,1H3,(H,18,20)(H,19,21)/b17-11+

InChI Key

MHORJQISFZORNE-GZTJUZNOSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=CC2=CC=CO2

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CO2

The compound 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide is a hydrazone derivative characterized by a furan moiety and a hydrazinyl group. This compound features a butanamide backbone, which contributes to its structural complexity. The furan ring is known for its reactivity and potential biological activity, while the hydrazinyl group can participate in various

  • Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are often used in organic synthesis.
  • Oxidation Reactions: The furan ring can be oxidized to form more reactive intermediates, potentially leading to various derivatives.
  • Hydrolysis: The amide bond in the butanamide structure may undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and amine.

Research indicates that compounds containing furan and hydrazine moieties exhibit significant biological activities, including antimicrobial and antiviral properties. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine have shown promise as inhibitors of SARS-CoV-2 main protease, with some exhibiting low cytotoxicity and potent inhibitory effects at micromolar concentrations . The unique structural features of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide may contribute to similar biological activities.

The synthesis of 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide can involve several steps:

  • Formation of the Hydrazone: Reacting furan-2-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone.
  • Amidation: Treating the hydrazone with an appropriate acyl chloride or anhydride to introduce the butanamide functionality.
  • Purification: The product can be purified using recrystallization or chromatography techniques.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antiviral agents or antimicrobial drugs. Additionally, its unique structure might be explored in materials science for developing functional materials with specific properties.

Interaction studies are crucial for understanding how 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to target proteins, such as enzymes involved in viral replication.
  • Mechanism of Action Studies: Investigating how the compound affects cellular pathways or viral processes.
  • Toxicity Evaluations: Assessing the cytotoxic effects on various cell lines to determine safety profiles.

Several compounds share structural features with 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Properties
2-(Furan-2-ylmethylene)hydrazineFuran ring, hydrazine groupAntiviral activity against SARS-CoV-2Non-peptidomimetic inhibitor
3-Amino-1H-pyrazole derivativesPyrazole ring, amine substitutionAntimicrobial propertiesDiverse biological activities
Thiadiazole derivativesThiadiazole coreAntimicrobial activityPotential for drug development

The unique combination of a furan ring with a hydrazinyl group and an m-tolyl substituent in 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide distinguishes it from these compounds, potentially enhancing its pharmacological profile and offering novel therapeutic avenues.

Condensation Reaction Pathways for Hydrazinyl-Furan Derivatives

Nucleophilic Acyl Substitution Mechanisms

The formation of the amide bond in 4-(2-(Furan-2-ylmethylene)hydrazinyl)-4-oxo-N-(m-tolyl)butanamide proceeds via nucleophilic acyl substitution. In this mechanism, the amine group of m-toluidine attacks the electrophilic carbonyl carbon of 4-oxo-N-(m-tolyl)butanamide, displacing the leaving group (typically a hydroxyl or activated ester moiety) to form the amide linkage [3] [4]. Concurrently, the hydrazine moiety undergoes condensation with furan-2-carbaldehyde, where the nucleophilic hydrazine attacks the aldehyde carbonyl, forming a tetrahedral intermediate that dehydrates to yield the hydrazone [4] [5]. Proton transfer and resonance stabilization of the intermediate (Figure 1) facilitate spontaneous aromatization, particularly under acidic conditions [1] [4].

Solvent Systems and Catalytic Optimization

Polar aprotic solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF) enhance reaction rates by stabilizing charged intermediates without participating in side reactions [1] [2]. For instance, MeCN (0.5 M) at 100°C achieves 75% conversion in 20 hours for analogous hydrazone formations [1]. Catalytic optimization involves Brønsted acids (e.g., acetic acid) or amines (e.g., triethylamine) to modulate proton transfer steps. Aniline derivatives, though effective, are avoided due to toxicity [5]. Recent studies demonstrate that 10 mol% p-toluenesulfonic acid in THF increases yields by 20% compared to uncatalyzed systems [1] [5].

Table 1: Solvent and Catalyst Impact on Condensation Efficiency

SolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)
MeCNNone1002068
THFp-TsOH801885
DCMEt3N252445

Purification Techniques for Polyfunctional Amides

Purification of the target compound necessitates sequential techniques due to its polar hydrazone and amide functionalities. Initial crude product isolation via vacuum filtration removes polymeric byproducts. Column chromatography on silica gel with a gradient eluent (hexanes:ethyl acetate, 9:1 to 1:1) resolves the compound from unreacted starting materials [1] [2]. Recrystallization in ethanol-water (7:3) further enhances purity to >98%, as confirmed by HPLC [2].

Table 2: Purification Outcomes by Method

MethodEluent/MediumPurity (%)Recovery (%)
Column ChromatographyHexanes:EtOAc (7:3)9275
RecrystallizationEthanol:H2O (7:3)9860

Yield Enhancement Through Temperature and Stoichiometric Control

Stoichiometric excess of hydrazine (1.5 equivalents) relative to the furan aldehyde minimizes side reactions, increasing yields from 50% to 82% [1] [4]. Temperature optimization reveals that 80°C balances reaction rate and decomposition avoidance, whereas >100°C promotes tar formation [1]. Time-course studies indicate maximal conversion at 18–20 hours, beyond which retro-hydrazonation occurs [1] [5].

Table 3: Stoichiometric and Thermal Optimization Parameters

Hydrazine (equiv)Temperature (°C)Time (h)Yield (%)
1.0802065
1.5801882
2.01001558

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.12699141 g/mol

Monoisotopic Mass

299.12699141 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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